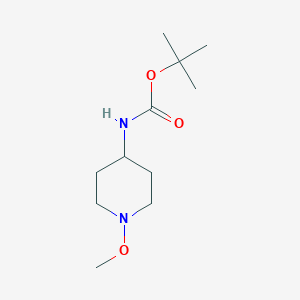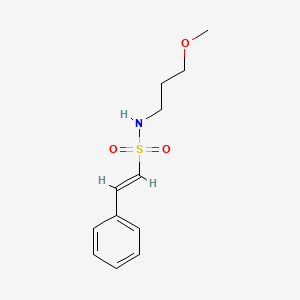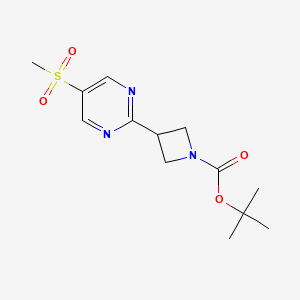![molecular formula C6H11N3O2 B13489146 2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B13489146.png)
2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine is a chemical compound with the molecular formula C6H12N3O2 It is known for its unique structure, which includes an oxadiazole ring, a methoxymethyl group, and an ethanamine side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via alkylation reactions using methoxymethyl chloride and a suitable base.
Attachment of the Ethanamine Side Chain: The ethanamine side chain can be attached through nucleophilic substitution reactions, where the oxadiazole ring is reacted with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine side chain can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, suitable solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the oxadiazole ring.
科学的研究の応用
2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
類似化合物との比較
Similar Compounds
- 2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methylamine hydrochloride
- 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride
- 1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine
Uniqueness
2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of the methoxymethyl group may influence its solubility, stability, and interactions with biological targets.
特性
分子式 |
C6H11N3O2 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC名 |
2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C6H11N3O2/c1-10-4-5-8-6(2-3-7)11-9-5/h2-4,7H2,1H3 |
InChIキー |
CWQVVAYZULRJMR-UHFFFAOYSA-N |
正規SMILES |
COCC1=NOC(=N1)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis](/img/structure/B13489069.png)


![rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetic acid hydrochloride](/img/structure/B13489090.png)

amine hydrochloride](/img/structure/B13489112.png)
![N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13489121.png)

![{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol](/img/structure/B13489128.png)



